molecular formula C23H23N5O4 B2865688 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide CAS No. 1105231-49-9

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide

Cat. No. B2865688
CAS RN: 1105231-49-9
M. Wt: 433.468
InChI Key: MMCXSVIEGCUKFH-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a pyridazinone ring, a piperidine ring, a nitro group, and a methoxy group. Pyridazinones are known to have diverse pharmacological activities and are often used as building blocks in drug design . The piperidine ring is a common feature in many pharmaceuticals, contributing to a variety of biological activities.


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving the formation of the pyridazinone and piperidine rings, followed by the introduction of the nitro and methoxy groups .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The piperidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its presence can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial in drug-receptor interactions . This compound could be explored for its potential as a lead structure in the development of new therapeutic agents.

Anti-Tubercular Agents

Compounds with structural similarities to 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide have been investigated for their anti-tubercular properties . This suggests that our compound of interest could be synthesized and evaluated for activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyridazinone derivatives have been studied for their inhibitory activity against acetylcholinesterase, an enzyme involved in neurotransmission .

properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-32-18-8-6-16(7-9-18)19-10-11-22(26-25-19)27-14-12-17(13-15-27)23(29)24-20-4-2-3-5-21(20)28(30)31/h2-11,17H,12-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCXSVIEGCUKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide

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